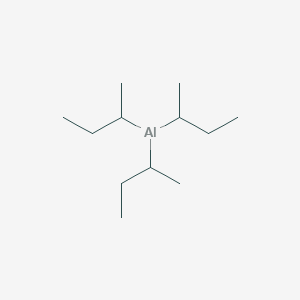
Tri(butan-2-yl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(butan-2-yl)alumane, also known as triisobutyl aluminum, is an organoaluminum compound with the molecular formula C12H30Al. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is of significant interest due to its applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri(butan-2-yl)alumane can be synthesized through the reaction of aluminum trichloride with butan-2-yl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3BuLi→Al(Bu)3+3LiCl
where Bu represents the butan-2-yl group.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of specialized equipment to ensure the purity and yield of the final product. The production process is designed to minimize the exposure of the compound to air and moisture, which can lead to unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(butan-2-yl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and butan-2-yl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in substitution reactions where the butan-2-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Requires the presence of suitable nucleophiles or electrophiles.
Major Products Formed
Oxidation: Produces aluminum oxide and butan-2-yl radicals.
Reduction: Forms reduced organic compounds and aluminum by-products.
Substitution: Yields substituted organoaluminum compounds.
Applications De Recherche Scientifique
Tri(butan-2-yl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tri(butan-2-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its reactivity is primarily due to the presence of the aluminum atom, which can form strong bonds with other elements and compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Triisobutylaluminum: Similar in structure but with different isomeric forms of the butyl group.
Trimethylaluminum: Contains methyl groups instead of butan-2-yl groups, leading to different reactivity and applications.
Uniqueness
Tri(butan-2-yl)alumane is unique due to its specific alkyl groups, which impart distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications.
Propriétés
Numéro CAS |
13282-35-4 |
|---|---|
Formule moléculaire |
C12H27Al |
Poids moléculaire |
198.32 g/mol |
Nom IUPAC |
tri(butan-2-yl)alumane |
InChI |
InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*3H,4H2,1-2H3; |
Clé InChI |
NDUUEFPGQBSFPV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Al](C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


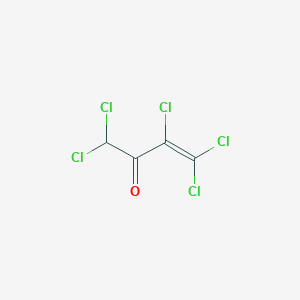
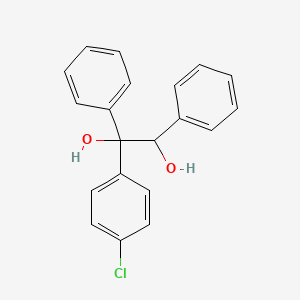

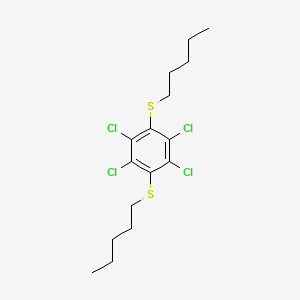
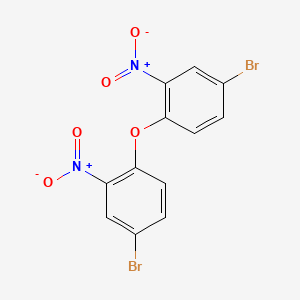
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)


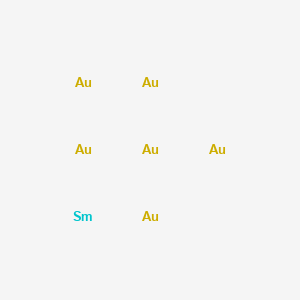
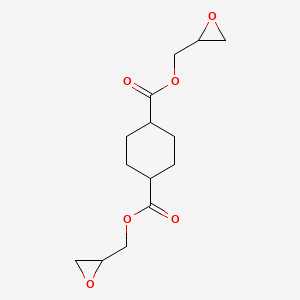
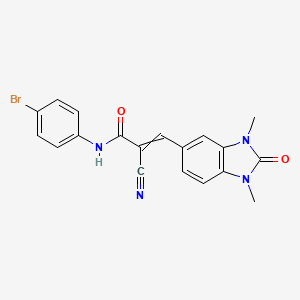
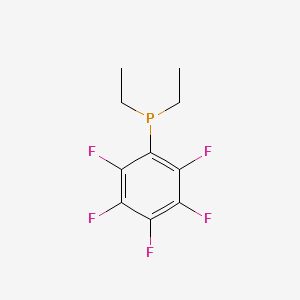

![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)
